(3S)-pyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid
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Overview
Description
(3S)-pyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid is a compound that combines a pyrrolidine ring with a carboxylic acid group and a trifluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the asymmetric Michael addition reaction of carboxylate-substituted enones with nitroalkanes, which can yield highly enantiomerically enriched pyrrolidine-3-carboxylic acids . The reaction conditions often include the use of organocatalysts to achieve high enantioselectivity.
Industrial Production Methods
Industrial production methods for (3S)-pyrrolidine-3-carboxylic acid may involve large-scale synthesis using similar asymmetric Michael addition reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
Types of Reactions
(3S)-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
(3S)-pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S)-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3S)-pyrrolidine-3-carboxylic acid include:
- Pyrrolidine-2-carboxylic acid
- Pyrrolidine-3,4-dicarboxylic acid
- Pyrrolidine-2,5-dione
Uniqueness
What sets (3S)-pyrrolidine-3-carboxylic acid apart from these similar compounds is its specific stereochemistry and the presence of the trifluoroacetic acid moiety. This unique combination of features can result in distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10F3NO4 |
---|---|
Molecular Weight |
229.15 g/mol |
IUPAC Name |
(3S)-pyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H9NO2.C2HF3O2/c7-5(8)4-1-2-6-3-4;3-2(4,5)1(6)7/h4,6H,1-3H2,(H,7,8);(H,6,7)/t4-;/m0./s1 |
InChI Key |
XMIQMMOCQFIYFM-WCCKRBBISA-N |
Isomeric SMILES |
C1CNC[C@H]1C(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CNCC1C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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